molecular formula C12H9Cl3N2O2S B1675159 Lotifazole CAS No. 71119-10-3

Lotifazole

Cat. No.: B1675159
CAS No.: 71119-10-3
M. Wt: 351.6 g/mol
InChI Key: SMQXDOVGKKMUIZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Lotifazole involves the reaction of 4-phenylthiazole with 2,2,2-trichloroethyl chloroformate under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Lotifazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Comparison with Similar Compounds

Lotifazole is unique compared to other non-steroidal anti-inflammatory drugs due to its specific mechanism of action and range of activities. Similar compounds include:

This compound’s ability to stimulate T-lymphocytes and its distinct anti-inflammatory properties set it apart from these similar compounds.

Properties

CAS No.

71119-10-3

Molecular Formula

C12H9Cl3N2O2S

Molecular Weight

351.6 g/mol

IUPAC Name

2,2,2-trichloroethyl N-(4-phenyl-1,3-thiazol-2-yl)carbamate

InChI

InChI=1S/C12H9Cl3N2O2S/c13-12(14,15)7-19-11(18)17-10-16-9(6-20-10)8-4-2-1-3-5-8/h1-6H,7H2,(H,16,17,18)

InChI Key

SMQXDOVGKKMUIZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)OCC(Cl)(Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)OCC(Cl)(Cl)Cl

Appearance

Solid powder

Key on ui other cas no.

71119-10-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lotifazole;  Lotifazolum;  NSC 358482;  NSC-358482;  NSC358482;  F 1686;  F-1686;  F1686; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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